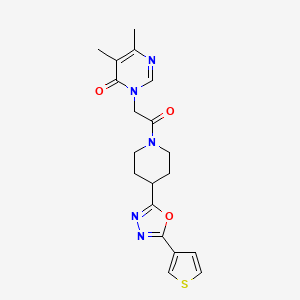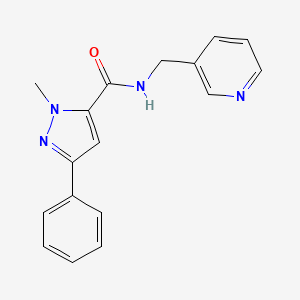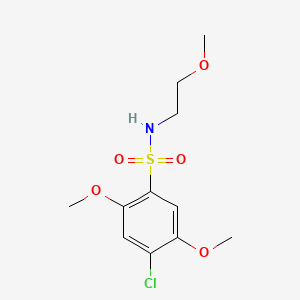![molecular formula C21H17N7O5S B2819171 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide CAS No. 852046-88-9](/img/no-structure.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a triazole ring, and a phenyl ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA . Triazole is another type of heterocyclic compound that has been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the bonds and rings in the molecule. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and triazole rings would likely result in these parts of the molecule being planar. The sulfur atom linking the two main parts of the molecule could introduce some flexibility into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Antimicrobial Activity
Derivatives of the specified compound have been studied for their antimicrobial properties. Majithiya and Bheshdadia (2022) found that pyrimidine-triazole derivatives showed antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Structural Analysis and Synthesis
The structural aspects and synthesis methods of related compounds have been explored. For example, Subasri et al. (2016) analyzed the crystal structures of related acetamide compounds, highlighting their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016). Additionally, Gomha, Muhammad, and Edrees (2017) synthesized a novel derivative and evaluated its antitumor activities, demonstrating significant potency compared to standard drugs (Gomha, Muhammad, & Edrees, 2017).
Antitumor Activity
Several studies have investigated the antitumor potential of related compounds. Hafez and El-Gazzar (2017) synthesized derivatives showing potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017). Al-Sanea et al. (2020) synthesized and tested compounds for anticancer activity, finding notable inhibition against multiple cancer cell lines (Al-Sanea et al., 2020).
Antibacterial and Antifungal Properties
Kumari et al. (2017) synthesized triazole-tagged thieno[2,3-d]pyrimidinone derivatives, demonstrating significant antibacterial activity against various strains (Kumari et al., 2017). Baviskar, Khadabadi, and Deore (2013) explored thiazolidin-4-one derivatives, highlighting their antimicrobial potential against several pathogens (Baviskar, Khadabadi, & Deore, 2013).
Dual Inhibitory Activity
Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, revealing significant inhibitory activities (Gangjee, Qiu, Li, & Kisliuk, 2008).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol, and the second intermediate is N-(4-nitrophenyl)acetamide. These intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-phenyl-3-(prop-2-en-1-yl)-4H-1,2,4-triazole-5-thiol", "2,4-dioxo-1H-pyrimidine-6-carbaldehyde", "4-nitrophenylacetic acid", "thionyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol", "a. Dissolve 4-phenyl-3-(prop-2-en-1-yl)-4H-1,2,4-triazole-5-thiol (1.0 g, 4.3 mmol) and 2,4-dioxo-1H-pyrimidine-6-carbaldehyde (1.0 g, 6.5 mmol) in dimethylformamide (10 mL).", "b. Add triethylamine (1.2 mL, 8.6 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol as a yellow solid (1.2 g, 80%).", "Step 2: Synthesis of N-(4-nitrophenyl)acetamide", "a. Dissolve 4-nitrophenylacetic acid (1.0 g, 5.2 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid.", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Add sodium bicarbonate until the pH of the solution is neutral and extract with ethyl acetate (3 x 50 mL).", "e. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-(4-nitrophenyl)acetamide as a yellow solid (1.1 g, 85%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol (0.5 g, 1.8 mmol) and N-(4-nitrophenyl)acetamide (0.5 g, 1.8 mmol) in dimethylformamide (10 mL).", "b. Add thionyl chloride (0.3 mL, 4.1 mmol) and stir the reaction mixture at room temperature for 2 hours.", "c. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "d. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain the final product 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide as a yellow solid (0.6 g, 60%)." ] } | |
Numéro CAS |
852046-88-9 |
Nom du produit |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Formule moléculaire |
C21H17N7O5S |
Poids moléculaire |
479.47 |
Nom IUPAC |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-4-2-1-3-5-15)34-12-19(30)22-13-6-8-16(9-7-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
Clé InChI |
QSZUMEQHCJTUBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)

![2-[1-(2-Phenylethylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2819096.png)
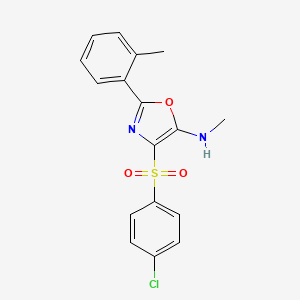
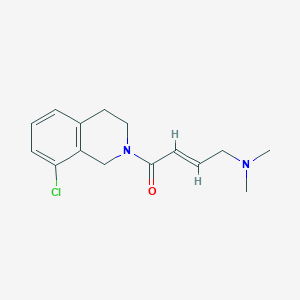
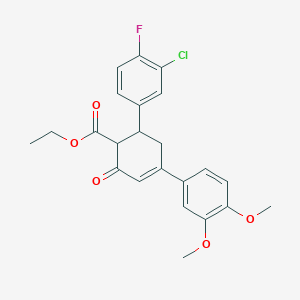
![2-Chloro-4-[(E)-2-(3-chloro-5-ethoxy-4-methoxyphenyl)ethenyl]-5-methylpyrimidine](/img/structure/B2819104.png)

